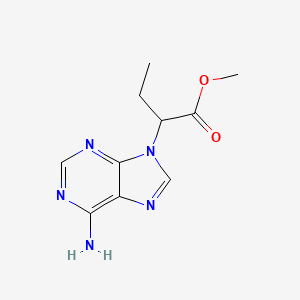![molecular formula C6H10F2S B15300999 [1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
[1-(Difluoromethyl)cyclobutyl]methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Difluoromethyl)cyclobutyl]methanethiol: is an organic compound characterized by the presence of a cyclobutyl ring substituted with a difluoromethyl group and a methanethiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)cyclobutyl]methanethiol typically involves the introduction of the difluoromethyl group and the methanethiol group onto a cyclobutyl ring. One common synthetic route includes the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific reaction conditions.
Addition of Methanethiol Group: The methanethiol group can be added using thiolation reactions with appropriate thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
[1-(Difluoromethyl)cyclobutyl]methanethiol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[1-(Difluoromethyl)cyclobutyl]methanethiol: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanethiol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
[1-(Difluoromethyl)cyclobutyl]methanethiol: can be compared with similar compounds such as:
[1-(Trifluoromethyl)cyclobutyl]methanethiol: Similar structure but with a trifluoromethyl group.
[1-(Chloromethyl)cyclobutyl]methanethiol: Contains a chloromethyl group instead of a difluoromethyl group.
[1-(Methyl)cyclobutyl]methanethiol: Lacks the fluorine atoms, having only a methyl group.
The uniqueness of This compound lies in its difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
属性
分子式 |
C6H10F2S |
|---|---|
分子量 |
152.21 g/mol |
IUPAC 名称 |
[1-(difluoromethyl)cyclobutyl]methanethiol |
InChI |
InChI=1S/C6H10F2S/c7-5(8)6(4-9)2-1-3-6/h5,9H,1-4H2 |
InChI 键 |
DAEMWYLMJYTHHH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CS)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



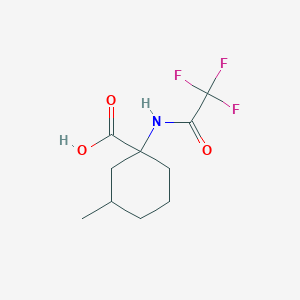
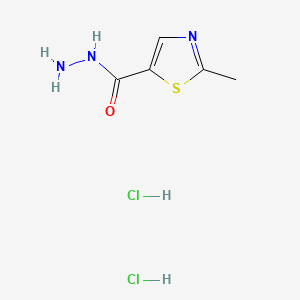
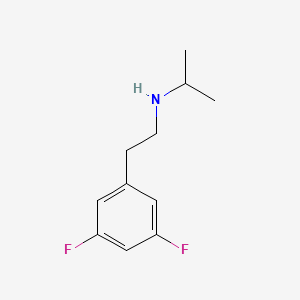
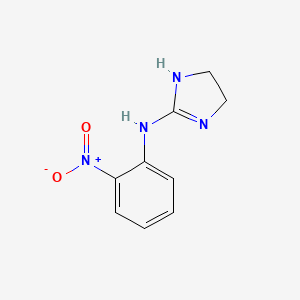
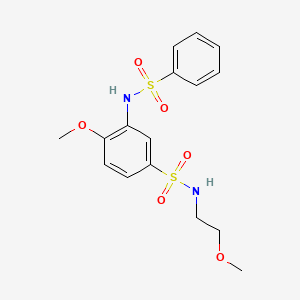
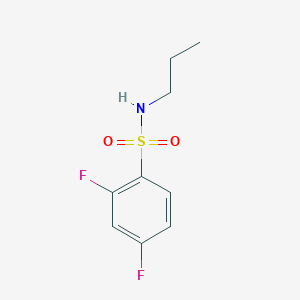
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

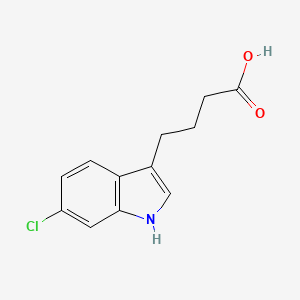
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
